5-(Dimethylamino)-2-(hydroxymethyl)-1,3-oxazole-4-carbonitrile
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Description
5-(Dimethylamino)-2-(hydroxymethyl)-1,3-oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C7H9N3O2 and its molecular weight is 167.168. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of New Oxazoles : The compound has been used in the synthesis of new 2-(oxiran-2-yl)-1,3-oxazoles. This demonstrates its utility in creating novel chemical structures with potential applications in various fields of chemistry (Shablykin et al., 2018).
Formation of Substituted Oxazoles : The reaction of 5-(dimethylamino)-2-(hydroxymethyl)-1,3-oxazole-4-carbonitrile with hydroxylamine and other compounds leads to the formation of substituted oxazoles, indicating its versatility in chemical reactions (Potkin et al., 2009).
Creation of Phthalimidoalkyl Substituents : This compound has been utilized in the synthesis of 5-alkylamino-1,3-oxazole-4-carbonitriles, highlighting its role in introducing phthalimidoalkyl substituents into oxazole rings (Chumachenko et al., 2014).
Production of Triazoles and Pyrazoles : It has been involved in the synthesis of various triazoles and pyrazoles, which are significant in medicinal chemistry (Albert, 1973).
Derivatives Formation : Treatment with different amines and reagents leads to a variety of derivatives, further showcasing its chemical flexibility and usefulness in synthesizing diverse compounds (Vyzhdak et al., 2005).
Potential Pharmaceutical Applications
- Anticancer Research : Some derivatives of this compound have shown promising results in in vitro anticancer evaluations, suggesting potential applications in developing new anticancer drugs (Kachaeva et al., 2018).
Properties
IUPAC Name |
5-(dimethylamino)-2-(hydroxymethyl)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-10(2)7-5(3-8)9-6(4-11)12-7/h11H,4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYYFZUZKRMNTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(N=C(O1)CO)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.